molecular formula C12H17ClN2 B2937332 2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine CAS No. 861211-47-4

2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine

Cat. No.: B2937332
CAS No.: 861211-47-4
M. Wt: 224.73
InChI Key: FRHKQMBZERYYJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine: is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the second position and a 3-methylpiperidin-1-ylmethyl group at the fifth position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine typically involves the reaction of 2-chloro-5-methylpyridine with 3-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation can produce pyridine N-oxide .

Scientific Research Applications

2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Chloro-5-methylpyridine
  • 2-Chloro-5-(chloromethyl)pyridine
  • 2-Chloro-5-(4-methylpiperidin-1-yl)pyridine

Comparison: Compared to these similar compounds, 2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine is unique due to the presence of the 3-methylpiperidin-1-ylmethyl group, which can impart different chemical and biological properties.

Properties

IUPAC Name

2-chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-10-3-2-6-15(8-10)9-11-4-5-12(13)14-7-11/h4-5,7,10H,2-3,6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHKQMBZERYYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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